2-Chloro-6-phenoxybenzylamine

CAS No.: 175136-89-7

Cat. No.: VC2431889

Molecular Formula: C13H12ClNO

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 175136-89-7 |

|---|---|

| Molecular Formula | C13H12ClNO |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | (2-chloro-6-phenoxyphenyl)methanamine |

| Standard InChI | InChI=1S/C13H12ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H,9,15H2 |

| Standard InChI Key | SNTOZVXKDWQFEW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN |

Introduction

Chemical Properties and Structure

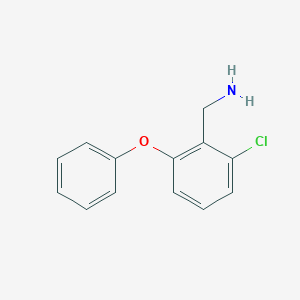

2-Chloro-6-phenoxybenzylamine is characterized by a benzene ring substituted with chloro and phenoxy groups at positions 2 and 6, respectively, with an aminomethyl group attached to the ring. The presence of these functional groups confers specific chemical and physical properties that make this compound valuable for various chemical transformations.

Physical and Chemical Data

Table 1 summarizes the key physical and chemical properties of 2-Chloro-6-phenoxybenzylamine.

| Property | Value |

|---|---|

| CAS Number | 175136-89-7 |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.70 g/mol |

| IUPAC Name | (2-chloro-6-phenoxyphenyl)methanamine |

| PubChem CID | 2777206 |

| MDL Number | MFCD00052915 |

| InChI Key | SNTOZVXKDWQFEW-UHFFFAOYSA-N |

| SMILES | NCC1=C(OC2=CC=CC=C2)C=CC=C1Cl |

| Physical State | Solid |

| Purity (Commercial) | ≥95% |

The compound possesses several synonyms in the scientific literature, including 2-chloro-6-phenoxyphenyl methanamine, 1-(2-chloro-6-phenoxyphenyl)methanamine, 2-aminomethyl-3-chlorodiphenylether, and 6-chloro-2-phenoxyphenyl methylamine .

Synthesis Methods

The synthesis of 2-Chloro-6-phenoxybenzylamine has been documented in the literature, with multiple routes available depending on the starting materials and desired scale.

Reduction of Benzonitrile Precursor

One established method for preparing 2-Chloro-6-phenoxybenzylamine involves the reduction of the corresponding benzonitrile. This process begins with 2-chloro-6-phenoxybenzonitrile, which is reduced using lithium aluminum hydride (LiAlH₄) to yield the desired benzylamine .

The detailed procedure involves:

-

Dissolving 2-chloro-6-phenoxybenzonitrile (compound 23) in anhydrous diethyl ether

-

Cooling the solution to 0°C in an ice bath

-

Bubbling dry argon into the reaction mixture for 10 minutes

-

Adding 1.0 M LiAlH₄ in THF dropwise with stirring over 20 minutes

-

Stirring the reaction mixture for 2 hours at 0°C

-

Warming to room temperature and stirring overnight

-

Cooling to 0°C and quenching the reaction by slowly adding Na₂SO₄·10H₂O

-

Stirring for 30 minutes at room temperature

-

Filtering through a Celite pad

-

Concentrating the filtrate to dryness to yield crude 2-chloro-6-phenoxybenzylamine

Synthesis of Benzonitrile Precursor

The required 2-chloro-6-phenoxybenzonitrile precursor can be synthesized from 2-fluoro-6-chlorobenzonitrile through nucleophilic aromatic substitution with phenol:

-

Combining 2-fluoro-6-chlorobenzonitrile, K₂CO₃, and phenol in anhydrous DMSO

-

Heating the mixture at 190°C for 6 minutes via microwave irradiation

-

Pouring the reaction mixture into crushed ice to precipitate the product

-

Extracting with diethyl ether

-

Washing the ether layer with saturated NaCl

-

Drying over anhydrous Na₂SO₄, filtering, and removing the ether in vacuo

This process has been reported to yield the desired diaryl ether intermediate with approximately 97% yield and 95% purity .

Applications in Research and Development

2-Chloro-6-phenoxybenzylamine serves as a versatile building block in organic synthesis and has been employed in various research applications.

Triazole Synthesis

One significant application is in the preparation of triazole compounds. For example, it has been used to synthesize N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine derivatives, which may have potential pharmaceutical applications .

The synthesis involves:

-

Reacting 2-chloro-6-phenoxybenzylamine with dimethyl cyanodithioiminocarbonate

-

Subsequent treatment with hydrazine hydrate in dry ethanol

-

Microwave heating at 90°C for 10 minutes

This procedure yields N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine with approximately 85% yield .

Nitrile Derivative Preparation

2-Chloro-6-phenoxybenzylamine is described as "a useful research chemical used in the preparation of nitrile derivatives" . Its structural features make it valuable for creating more complex molecules through functional group transformations.

Structural Analogs and Related Compounds

Several structurally related compounds have been investigated in the search results, including:

Benzylamine Derivatives

Other substituted benzylamine compounds that share structural similarities include:

-

2-(methylthio)benzylamine

-

2-(trifluoromethoxy)benzylamine

-

2,3-dimethylbenzylamine

Diaryl Ether Derivatives

Related diaryl ethers have also been synthesized following similar procedures, including compounds with various substituents on the phenoxy ring:

-

N3-(2-chloro-6-(4-(trifluoromethoxy)phenoxy)benzyl)-4H-1,2,4-triazole-3,5-diamine

-

N3-(2-chloro-6-(p-tolyloxy)benzyl)-4H-1,2,4-triazole-3,5-diamine

-

N3-(2-chloro-6-(2-isopropyl-5-methylphenoxy)benzyl)-4H-1,2,4-triazole-3,5-diamine

-

N3-(2-(4-(tert-butyl)phenoxy)-6-chlorobenzyl)-4H-1,2,4-triazole-3,5-diamine

| Supplier | Catalog Number | Packaging | Quantity | Purity |

|---|---|---|---|---|

| Thermo Scientific Maybridge | CD11381CB | Amber Glass Bottle | 250 mg | ≥95% |

| Thermo Scientific Maybridge | CD11381DA | Amber Glass Bottle | 1 g | ≥95% |

| Apollo Scientific | - | - | - | - |

| Alfa Chemistry | - | - | - | 96% |

| CymitQuimica | 3D-AHA13689 | - | 250 mg/2500 mg (Discontinued) | - |

The compound is typically supplied as a solid in amber glass bottles to protect it from light degradation .

Shelf Life

The product typically has a shelf life of approximately 36 months when stored properly .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume